5-Bromo-D-tryptophan
Overview
Description
5-Bromo-D-tryptophan is a non-proteinogenic alpha-amino acid that is tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group . It is a bromoindole, a bromoamino acid, a tryptophan derivative, and a non-proteinogenic alpha-amino acid .
Synthesis Analysis
A new synthesis of 5-bromotryptophan, a potential antisickling agent, from 5-bromo-3-methylindole has been described . The process involves iterative rounds of positive and negative compartmentalized partnered replication .Molecular Structure Analysis
The molecular formula of 5-Bromo-D-tryptophan is C11H11BrN2O2 . The IUPAC name is 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid . The InChI code and the Canonical SMILES are also provided for further structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-D-tryptophan include its melting point/freezing point, boiling point or initial boiling point and boiling range, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapour density .Scientific Research Applications
5-Bromo-D-tryptophan is a derivative of the amino acid tryptophan. It has a bromine atom at the 5-position of the indole ring of tryptophan . This compound is often used in scientific research, particularly in the field of biochemistry and molecular biology .
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Biochemistry and Molecular Biology
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Hemoglobin S Gelation Inhibition
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Chemical Synthesis
- 5-Bromo-D-tryptophan can be used in the synthesis of other complex molecules . For example, it can be used as a starting material in the synthesis of 5-bromosubstituted derivatives of indole phytoalexins . These derivatives can then be screened for various biological activities, such as antiproliferative/cytotoxic activity .
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Drug Discovery
- The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . In this context, 5-bromosubstituted derivatives of indole phytoalexins, which can be synthesized from 5-Bromo-D-tryptophan, can be used in drug discovery . These compounds can be screened for their biological activity against various diseases .
Safety And Hazards
Precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
As programmed behaviors begin to rival the complexity found in nature, the identification of new control elements has been gaining attention, as it is crucial for scaling up sophistication of synthetic regulatory programs . The evolutionarily limited regulatory role of TrpR suggests that vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs .
properties
IUPAC Name |
(2R)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNJQUJBMDHJW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350885 | |
Record name | 5-Bromo-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-D-tryptophan | |
CAS RN |
93299-40-2 | |
Record name | 5-Bromo-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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